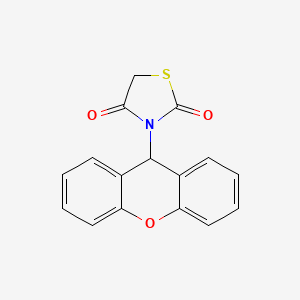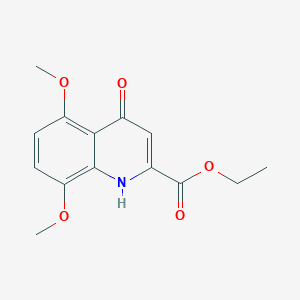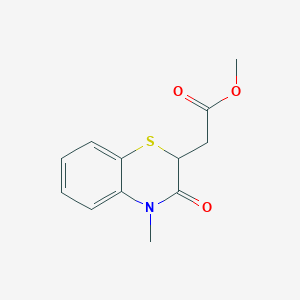![molecular formula C19H12OS B14732066 Dibenzo[b,d]thiophen-2-yl(phenyl)methanone CAS No. 6407-30-3](/img/structure/B14732066.png)
Dibenzo[b,d]thiophen-2-yl(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo[b,d]thiophen-2-yl(phenyl)methanone is an organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound is characterized by a dibenzothiophene core linked to a phenylmethanone group, which imparts distinct electronic and photophysical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[b,d]thiophen-2-yl(phenyl)methanone typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Sonogashira coupling reaction between 2-iodothiophenol and phenylacetylene, followed by cyclization to form the dibenzothiophene core . The reaction conditions often include the use of a palladium catalyst, a base such as triethylamine, and a solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for better control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzo[b,d]thiophen-2-yl(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Dibenzo[b,d]thiophen-2-yl(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique photophysical properties make it useful in the study of biological systems, particularly in fluorescence imaging.
Medicine: Research is ongoing into its potential use in drug development, particularly for its photodynamic therapy applications.
Wirkmechanismus
The mechanism by which dibenzo[b,d]thiophen-2-yl(phenyl)methanone exerts its effects is primarily related to its electronic structure. The compound can undergo photoexcitation, leading to the generation of excited states that can participate in various photochemical reactions. These excited states can interact with molecular targets, such as DNA or proteins, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibenzo[b,d]furan-2-yl(phenyl)methanone
- Dibenzo[b,d]thiophen-2-yl(4-chlorophenyl)methanone
- Phenyl(thiophen-2-yl)methanone
Uniqueness
Dibenzo[b,d]thiophen-2-yl(phenyl)methanone is unique due to its specific electronic and photophysical properties, which are influenced by the presence of the sulfur atom in the thiophene ring. This imparts distinct reactivity and stability compared to its oxygen-containing analogs, such as dibenzo[b,d]furan-2-yl(phenyl)methanone .
Eigenschaften
CAS-Nummer |
6407-30-3 |
|---|---|
Molekularformel |
C19H12OS |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
dibenzothiophen-2-yl(phenyl)methanone |
InChI |
InChI=1S/C19H12OS/c20-19(13-6-2-1-3-7-13)14-10-11-18-16(12-14)15-8-4-5-9-17(15)21-18/h1-12H |
InChI-Schlüssel |
WAOFLIDKSDENPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)SC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


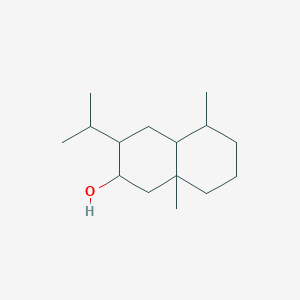
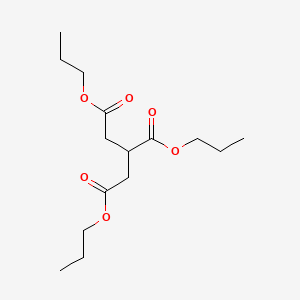

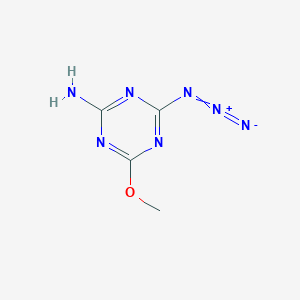

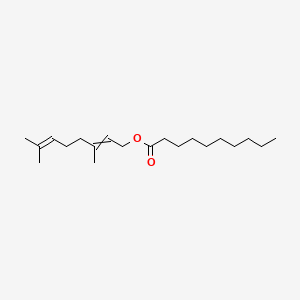
![2-[[1-[2-(2-Hydroxyethoxy)phenyl]-2-phenylethyl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14732038.png)
